Dids
Overview
Description
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid, commonly referred to as DIDS, is a chemical compound known for its role as an anion exchange inhibitor. It is widely used in scientific research due to its ability to inhibit various ion channels and transporters, including chloride-bicarbonate exchangers . This compound is also recognized for its inhibitory effects on the RAD51 protein, which is involved in DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid typically involves the reaction of stilbene derivatives with isothiocyanate groups. The process begins with the preparation of stilbene-2,2’-disulfonic acid, which is then reacted with thiophosgene to introduce the isothiocyanate groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups in DIDS can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate groups.
Inhibition Reactions: This compound is known for its inhibitory effects on ion channels and transporters, such as chloride-bicarbonate exchangers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and thiols. The reactions typically occur under mild conditions, with solvents such as dimethyl sulfoxide (DMSO) or water .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, reactions with amines can result in the formation of thiourea derivatives, while reactions with thiols can produce thioether compounds .
Scientific Research Applications
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves its ability to inhibit ion channels and transporters by binding to specific sites on these proteins. For example, DIDS inhibits the RAD51 protein by binding near its DNA binding site, thereby preventing RAD51 from interacting with DNA and inhibiting homologous recombination . Additionally, this compound can directly inhibit caspase activity, which plays a role in apoptosis .
Comparison with Similar Compounds
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique in its dual inhibitory effects on both ion channels and the RAD51 protein. Similar compounds include:
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid sodium salt: This compound shares similar inhibitory properties but is often used in different experimental conditions.
Other Stilbene Derivatives: Compounds such as 4,4’-dinitrostilbene-2,2’-disulfonic acid also exhibit inhibitory effects on ion channels but may differ in their specific targets and mechanisms of action.
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-SEPHDYHBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67483-13-0, 132132-49-1 | |
Record name | NSC 344481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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